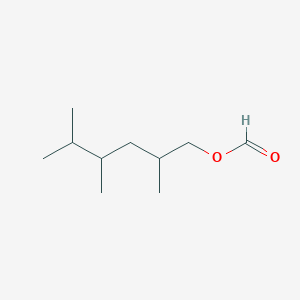
1-Hexanol, trimethyl-, formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexanol, trimethyl-, formate, also known as 3,5,5-trimethyl-1-hexanol formate, is an organic compound with the molecular formula C10H20O2. It is a derivative of 1-hexanol, where the hydroxyl group is esterified with formic acid. This compound is used in various applications, including as a fragrance ingredient in cosmetics and personal care products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Hexanol, trimethyl-, formate can be synthesized through the esterification of 3,5,5-trimethyl-1-hexanol with formic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification of 3,5,5-trimethyl-1-hexanol with formic acid. The process is optimized to achieve high yields and purity of the final product. The reaction mixture is typically subjected to distillation to separate the ester from any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-Hexanol, trimethyl-, formate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding alcohol and formic acid in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products Formed
Hydrolysis: 3,5,5-trimethyl-1-hexanol and formic acid.
Reduction: 3,5,5-trimethyl-1-hexanol.
Oxidation: 3,5,5-trimethylhexanoic acid.
Wissenschaftliche Forschungsanwendungen
1-Hexanol, trimethyl-, formate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its role as a pheromone or signaling molecule.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized as a fragrance ingredient in cosmetics, personal care products, and household cleaning products.
Wirkmechanismus
The mechanism of action of 1-hexanol, trimethyl-, formate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and formic acid, which can then exert their effects on biological systems. The alcohol component, 3,5,5-trimethyl-1-hexanol, may interact with cellular membranes and proteins, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5,5-Trimethyl-1-hexanol: The parent alcohol of the ester.
1-Hexanol: A similar alcohol with a straight-chain structure.
Hexyl formate: An ester of 1-hexanol with formic acid.
Uniqueness
1-Hexanol, trimethyl-, formate is unique due to its branched structure and the presence of the formate ester group. This structural feature imparts distinct physical and chemical properties, such as its fragrance profile and reactivity, making it valuable in specific applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
54140-17-9 |
|---|---|
Molekularformel |
C10H20O2 |
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
2,4,5-trimethylhexyl formate |
InChI |
InChI=1S/C10H20O2/c1-8(2)10(4)5-9(3)6-12-7-11/h7-10H,5-6H2,1-4H3 |
InChI-Schlüssel |
MXGQOAGPWCOKJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)CC(C)COC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



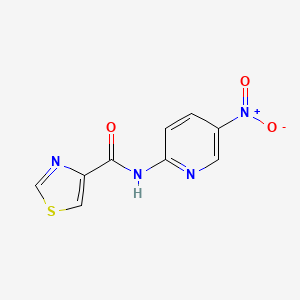
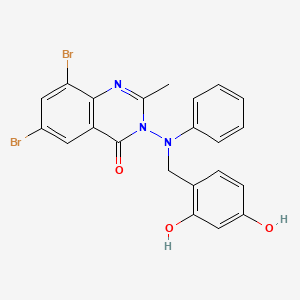
![Sodium;chromium(3+);1-[[5-(ethylsulfamoyl)-2-oxidophenyl]diazenyl]-8-(methoxycarbonylamino)naphthalen-2-olate](/img/structure/B13753803.png)
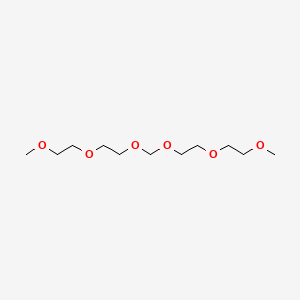
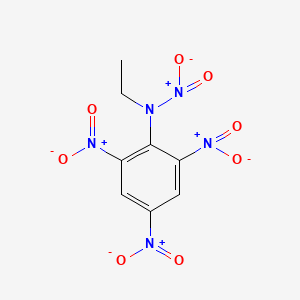
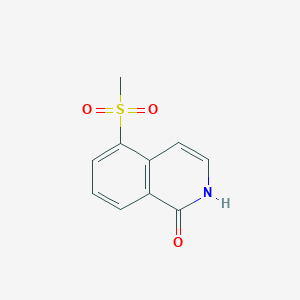
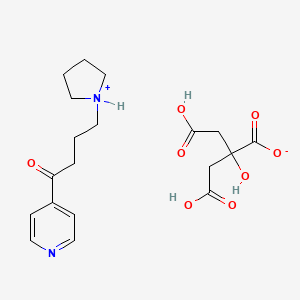
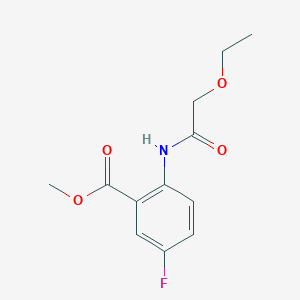
![2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-3-oxo-, methyl ester](/img/structure/B13753829.png)

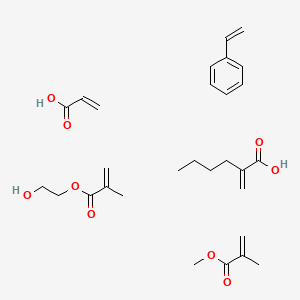
![(NE)-N-[(2,3,5,6-tetrafluorophenyl)methylidene]hydroxylamine](/img/structure/B13753846.png)
![2-chloro-1-N,4-N-bis[4-(N'-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B13753851.png)
